

Methyl 1-Bromocyclopropanecarboxylate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-Bromocyclopropanecarboxylate
Cat. No.:	B1422559

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 1-Bromocyclopropanecarboxylate** for Advanced Research and Development

Introduction: The Strategic Value of a Strained Ring

Methyl 1-bromocyclopropanecarboxylate is a cornerstone building block for chemists at the forefront of pharmaceutical and agrochemical design. Its deceptively simple structure, featuring a highly strained three-membered ring appended with both a bromine atom and a methyl ester, offers a unique combination of conformational rigidity and versatile reactivity. The cyclopropane motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to act as a "bioisostere" for phenyl rings or gem-dimethyl groups, often leading to improved metabolic stability, reduced off-target toxicity, and optimized binding geometries. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of **Methyl 1-Bromocyclopropanecarboxylate**, its synthetic utility, and the critical protocols for its safe and effective use.

Section 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a reagent's physical properties is fundamental to its effective application in synthesis, from reaction setup to purification.

Identifiers and Chemical Structure

Identifier	Value	Source
IUPAC Name	methyl 1-bromocyclopropane-1-carboxylate	[1]
CAS Number	96999-01-8	[1] [2] [3]
Molecular Formula	C ₅ H ₇ BrO ₂	[1] [2]
Molecular Weight	179.01 g/mol	[1] [2]
InChIKey	RESWQIUWQHUEAW-UHFFFAOYSA-N	[4]
SMILES	COC(=O)C1(CC1)Br	[1]

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[\[1\]](#) As is common for specialized reagents, some physical constants reported in the literature and by commercial suppliers show slight variations.

Property	Value(s)	Source(s)
Appearance	Colorless to light yellow liquid	[4] [5]
Density	~1.46 g/cm ³ to 1.727 g/cm ³	[4] [5]
Boiling Point	~107-111 °C or 151 °C	[4] [5]
Flash Point	45 °C	[4] [5]
Solubility	Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.	[1] [5]

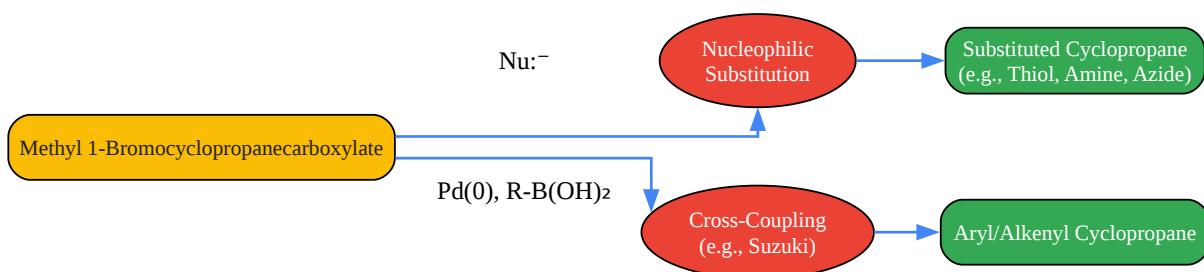
Causality Insight: The limited water solubility is a direct consequence of the hydrophobic cyclopropane ring and the methyl ester group, which dominate the molecule's character over the polar carbonyl. The discrepancies in reported boiling points and densities may arise from different measurement conditions (e.g., pressure) or purity levels of the samples.

Spectroscopic Signature for Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the starting material, preventing costly downstream failures.

- ^1H NMR: The proton NMR spectrum is expected to show two key signals: a singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃), and a complex multiplet pattern for the four protons on the cyclopropane ring (-CH₂CH₂-). The integration ratio of these signals should be 3:4.
- ^{13}C NMR: The carbon spectrum will reveal the quaternary carbon attached to the bromine, the two equivalent methylene carbons of the ring, the methyl carbon of the ester, and the distinct carbonyl carbon (C=O).
- Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of the ester functional group.
- Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M and M+2) corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Caption: Molecular structure of **Methyl 1-Bromocyclopropanecarboxylate**.


Section 2: Chemical Reactivity and Synthetic Logic

The synthetic power of **Methyl 1-bromocyclopropanecarboxylate** stems from two primary features: the ring strain of the cyclopropane and the electrophilic carbon atom bonded to the bromine.

- Nucleophilic Substitution: The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles. This is the most common transformation, allowing for the introduction of diverse functionalities such as amines, thiols, azides, and cyanides. This reaction is the gateway to creating more complex cyclopropane-containing building blocks.^[1]
- Ring Strain Dynamics: The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it behave somewhat like a π -bond. Under certain conditions, particularly with

transition metals or radical initiators, ring-opening reactions can occur, providing access to linear aliphatic chains with defined stereochemistry.

- **Cross-Coupling Reactions:** While less common than substitution, the C-Br bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the direct formation of carbon-carbon bonds at the quaternary center.[6]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Methyl 1-Bromocyclopropanecarboxylate**.

Section 3: Application in Drug Discovery - A Case Study Context

The cyclopropane moiety is a privileged scaffold in drug design. Its rigid nature helps to lock a molecule into a specific conformation, which can enhance binding affinity to a biological target and improve selectivity. **Methyl 1-bromocyclopropanecarboxylate** serves as a key precursor for introducing this valuable motif.

A prominent example of a drug containing a functionalized cyclopropane core is Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergies. The synthesis of Montelukast requires a key intermediate, methyl 1-(mercaptomethyl)cyclopropaneacetate.[7] While not a direct one-step reaction, **Methyl 1-bromocyclopropanecarboxylate** is an ideal starting material for efficiently producing this type of intermediate. The C-Br bond can be readily displaced by a protected thiol source (e.g., sodium thiomethoxide followed by demethylation or using a protected thiol) via a standard S_N2

reaction, demonstrating the direct strategic link between this bromo-ester and the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

Section 4: Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are described with an emphasis on the rationale behind each step.

Protocol 1: General Nucleophilic Substitution (Example: Thiol Introduction)

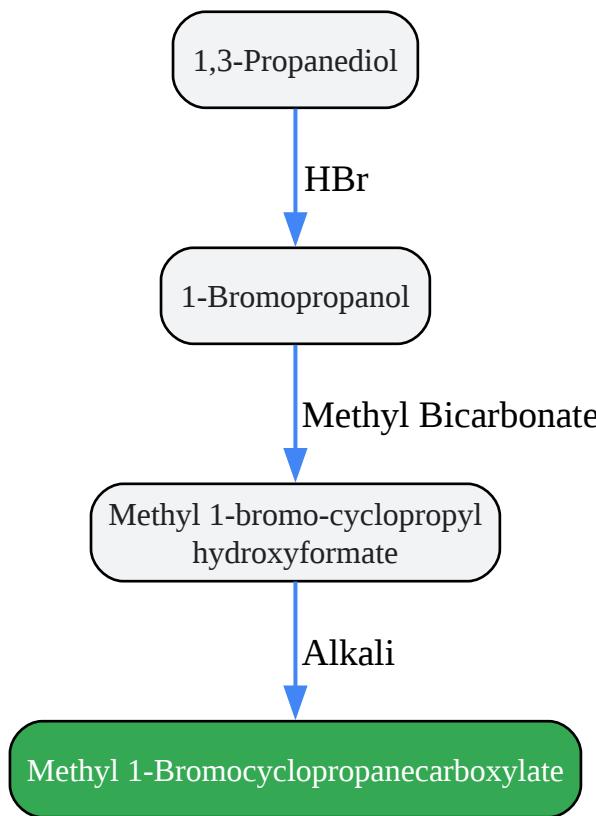
This protocol outlines a general procedure for displacing the bromide with a thiol, a key step towards intermediates like those used in the synthesis of Montelukast.

Objective: To synthesize Methyl 1-(acetylthio)cyclopropanecarboxylate.

Materials:

- **Methyl 1-bromocyclopropanecarboxylate** (1.0 eq)
- Potassium thioacetate (1.2 eq)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate

Procedure:


- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium thioacetate.

- Rationale: An inert atmosphere prevents oxidation of the thiol and reaction with atmospheric moisture. Flame-drying removes adsorbed water from the glassware.
- Solvent and Reagent Addition: Add anhydrous DMF to dissolve the potassium thioacetate. Stir the solution and add **Methyl 1-bromocyclopropanecarboxylate** dropwise at room temperature.
- Rationale: DMF is an excellent polar aprotic solvent that promotes S_N2 reactions by solvating the cation (K^+) while leaving the nucleophile (thioacetate anion) highly reactive.
- Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion, preventing unnecessary heating or extended reaction times that could lead to side products.
- Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
- Rationale: This step partitions the organic product into the ethyl acetate layer and removes the highly polar DMF and inorganic salts into the aqueous layer.
- Workup - Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
- Rationale: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Rationale: Complete removal of water is crucial before solvent evaporation to prevent hydrolysis of the ester.

- Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.
 - Rationale: Column chromatography separates the desired product from unreacted starting materials and non-polar impurities, ensuring high purity for subsequent steps.

Protocol 2: Synthesis of Methyl 1-Bromocyclopropanecarboxylate

The following is a generalized representation of a common synthetic route.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for the title compound.

Section 5: Safety, Handling, and Storage

Methyl 1-bromocyclopropanecarboxylate is a reactive chemical and must be handled with appropriate precautions.

GHS Hazard Information[1][4]

Pictogram(s)	Hazard Class	Statement
Flame, Exclamation Mark	Flammable Liquid (Cat. 3)	H226: Flammable liquid and vapor
Exclamation Mark	Acute Toxicity, Oral (Cat. 4)	H302: Harmful if swallowed
Exclamation Mark	Skin Irritation (Cat. 2)	H315: Causes skin irritation
Exclamation Mark	Eye Irritation (Cat. 2)	H319: Causes serious eye irritation
Exclamation Mark	STOT SE (Cat. 3)	H335: May cause respiratory irritation

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
 - Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required.
 - Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.
- Handling Practices: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces. Ground all containers and transfer equipment to prevent static discharge.[7]

Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. The recommended storage temperature is between 2-8°C.[4][5] Keep

away from incompatible materials such as strong oxidizing agents and strong bases.

- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.

Conclusion

Methyl 1-bromocyclopropanecarboxylate is more than just a simple reagent; it is a strategic tool for molecular design. Its unique combination of a strained ring and a versatile reactive handle provides chemists with a reliable and efficient means to introduce the valuable cyclopropane motif into complex molecules. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 96999-01-8: Methyl 1-bromocyclopropanecarboxylate [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 96999-01-8 Cas No. | Methyl 1-bromocyclopropanecarboxylate | Apollo [store.apolloscientific.co.uk]
- 4. Methyl-bromo-cyclopropanecarboxylate | 96999-01-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 1-bromocyclopropanecarboxylate [myskinrecipes.com]
- 7. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 1-Bromocyclopropanecarboxylate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1422559#methyl-1-bromocyclopropanecarboxylate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com